2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid
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Overview
Description
2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an amino group, a sulfonic acid group, and a benzoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the amino and benzoyl groups can participate in various chemical interactions. These properties enable the compound to bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzenesulfonic acid
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
2-Amino-5-(4-methylbenzoyl)benzene-1-sulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications.
Properties
CAS No. |
141311-45-7 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-5-(4-methylbenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H13NO4S/c1-9-2-4-10(5-3-9)14(16)11-6-7-12(15)13(8-11)20(17,18)19/h2-8H,15H2,1H3,(H,17,18,19) |
InChI Key |
GTHRRMHHXQNIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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